(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

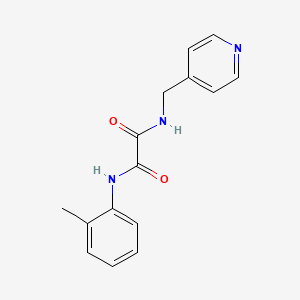

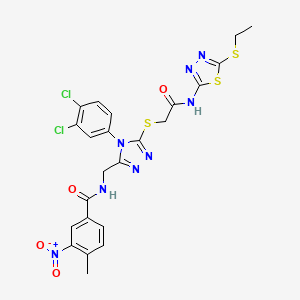

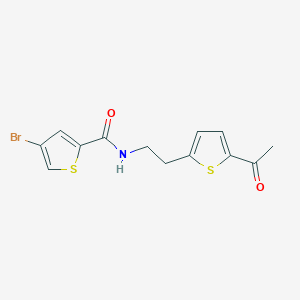

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole ring in this compound is a five-membered heterocyclic ring that contains two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process can be facilitated using microwave-assisted techniques . After the cyclodehydration process, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These ester derivatives are then hydrolyzed in an aqueous methanol solution, resulting in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles .Molecular Structure Analysis

In the molecular structure of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile”, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involving “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” primarily involve the cyclodehydration of unsymmetrical N,N’-diacylhydrazines and the subsequent substitution and hydrolysis processes .Wissenschaftliche Forschungsanwendungen

Synthesis of New Azaheterocycle-Based Bolas

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” has been used in the synthesis of new azaheterocycle-based bolas . These molecules were prepared via a Cu-catalyzed click reaction and are considered promising fluorescent chemosensors for electron-deficient species .

Fluorescent Chemosensors

These molecules show a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg2+ cation .

Microwave-Assisted Synthesis

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” has been used in the microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles . This method has been found to be efficient for the cyclodehydration of unsymmetrical N,N’-diacylhydrazines .

Antimicrobial Activity

Some derivatives of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” have shown comparable antibacterial results to the reference drug amoxicillin .

Anticancer Evaluation

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” has been used in the synthesis of compounds for anticancer evaluation . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in these evaluations .

Photophysical Properties

Two novel POXD-based (N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide) iridium (III) complexes have been synthesized, which showed significant performance differences due to different cyclometalated ligands .

Zukünftige Richtungen

The future directions for the research and development of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . Additionally, more studies could be conducted to understand their synthesis processes and mechanisms of action in more detail.

Wirkmechanismus

Target of Action

Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, and antiviral effects .

Mode of Action

It’s worth noting that oxadiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Oxadiazole derivatives have been known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

In silico results indicated that oxadiazole derivatives agree to the lipinski rules of five and theoretically present a positive oral bioavailability .

Eigenschaften

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUIOYOICNVIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)

![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)